molecular formula C20H26N2O B11806292 2-(Benzyloxy)-3-(1-butylpyrrolidin-2-yl)pyridine

2-(Benzyloxy)-3-(1-butylpyrrolidin-2-yl)pyridine

Cat. No.: B11806292
M. Wt: 310.4 g/mol
InChI Key: HPJUUFNRFNDGMV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-(1-butylpyrrolidin-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a benzyloxy group and a butylpyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-(1-butylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the alkylation of pyridine derivatives followed by the introduction of the benzyloxy group through nucleophilic substitution. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-(1-butylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated pyridine derivatives.

Scientific Research Applications

2-(Benzyloxy)-3-(1-butylpyrrolidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-(1-butylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-3-(1-butylpyrrolidin-2-yl)pyridine
  • (1-butylpyrrolidin-2-yl)methanamine
  • (1-butylpyrrolidin-2-yl)-diphenylmethanol

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

3-(1-butylpyrrolidin-2-yl)-2-phenylmethoxypyridine

InChI

InChI=1S/C20H26N2O/c1-2-3-14-22-15-8-12-19(22)18-11-7-13-21-20(18)23-16-17-9-5-4-6-10-17/h4-7,9-11,13,19H,2-3,8,12,14-16H2,1H3

InChI Key

HPJUUFNRFNDGMV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC1C2=C(N=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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